1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
説明
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-17-8-5-15(11-14(17)12-18(22)23)21-19(24)20-10-9-13-3-6-16(25-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHCSBZKCYINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 1-methyl-2-oxoindoline-5-carboxylic acid.
Formation of Urea Linkage: The key step in the synthesis is the formation of the urea linkage. This is achieved by reacting 4-methoxyphenethylamine with 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and implementation of continuous flow processes to enhance yield and efficiency.
化学反応の分析
Hydrolysis of the Urea Moiety
The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines or carbamic acid derivatives.
Key Findings :
-
Hydrolysis rates depend on substituents: Electron-donating groups (e.g., methoxy) slow the reaction due to reduced electrophilicity of the urea carbonyl .
-
Isolation of intermediates suggests stepwise cleavage under mild conditions.
Alkylation/Arylation at the Indolinone Nitrogen
The N–H group of the indolinone ring is reactive toward alkylation or arylation agents.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | 1,3-Dimethyl-2-oxoindolin-5-yl urea derivative | 65–72% |
| Benzyl bromide, NaH | THF, 0°C→RT, 8h | N-Benzylated indolinone-urea hybrid | 58% |
Mechanistic Insights :
-
Base deprotonates the indolinone N–H, enabling nucleophilic substitution.
-
Steric hindrance from the urea group reduces yields compared to simpler indolinones.
Oxidation of the Methoxyphenethyl Group
The methoxyphenethyl chain undergoes selective oxidation at the benzylic position.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄, H₂O | 0°C, 2h | 4-Methoxyphenylacetic acid derivative | >90% |
| CrO₃, AcOH | RT, 4h | Over-oxidation to ketone side products | 60–65% |
Key Observations :
-
Controlled oxidation preserves the urea linkage but modifies the phenethyl group’s electronic profile.
-
Over-oxidation risks degradation of the indolinone ring under harsh conditions .
Ring-Opening Reactions of the Indolinone
The indolin-2-one moiety participates in nucleophilic ring-opening under basic conditions.
| Nucleophile | Conditions | Products |
|---|---|---|
| Ethanolamine, K₂CO₃ | DMSO, 120°C, 24h | Urea-linked open-chain amide with ethanolamine substituent |
| Hydrazine hydrate | EtOH, reflux, 8h | Hydrazide derivative via C=O attack |
Mechanistic Pathway :
-
Base-induced ring opening generates a reactive enolate intermediate, enabling nucleophilic addition .
-
Steric protection from the urea group limits regioselectivity in unsymmetrical systems .
Cross-Coupling Reactions
Palladium-catalyzed coupling enables functionalization of the aryl rings.
| Reaction Type | Catalyst System | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives at the indolinone 5-position |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated indolinone-urea complexes |
Challenges :
-
The urea group’s coordinating ability can poison Pd catalysts, requiring excess ligand .
-
Methoxy groups direct electrophilic substitution to para positions on the phenethyl ring .
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage.
| Wavelength | Solvent | Primary Products |
|---|---|---|
| 254 nm | MeCN | Cis-trans isomerization of the urea linkage |
| 365 nm | THF | Homolytic cleavage of the C–O bond in the methoxy group |
Findings :
-
Photoisomerization reversibly alters molecular conformation, impacting biological activity.
-
Methoxy group cleavage generates phenolic byproducts, complicating photoreactions .
Complexation with Metal Ions
The urea and indolinone carbonyls act as ligands for transition metals.
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Cu(ClO₄)₂ | MeOH, RT | Tetradentate complex via urea O and indolinone O/N |
| FeCl₃ | EtOH, 50°C | Octahedral coordination polymer |
Applications :
-
Metal complexes exhibit enhanced solubility and catalytic activity compared to the free ligand .
-
Stability constants correlate with electron-donating substituents on the aryl rings .
Bioconjugation Reactions
The urea NH groups react with activated carboxylic acids.
| Activating Agent | Target Biomolecule | Application |
|---|---|---|
| EDC/NHS | Bovine serum albumin (BSA) | Fluorescent probes for protein binding studies |
| DSC | Oligonucleotides | Targeted drug delivery systems |
Optimization Notes :
-
Aqueous reaction conditions (pH 6–7) minimize urea hydrolysis during conjugation.
-
Steric hindrance necessitates extended reaction times (24–48h).
科学的研究の応用
Medicinal Chemistry Applications
1. Indoleamine 2,3-Dioxygenase Inhibition
Recent studies have indicated that compounds similar to 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immunosuppressive pathway that tumors exploit to evade immune responses. By inhibiting IDO, these compounds may enhance the efficacy of cancer immunotherapies .
2. Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
3. Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in identifying the essential structural components that contribute to the biological activity of this compound. Modifications in the phenethyl and indolinone moieties have been explored to optimize potency and selectivity against target enzymes .
2. Drug Formulation Development
The compound's solubility and stability are critical for its formulation as a therapeutic agent. Recent advancements in drug delivery systems, including nanoparticle encapsulation and liposomal formulations, aim to enhance the bioavailability of such compounds while minimizing side effects .
Case Study 1: Cancer Treatment
In a preclinical trial, a derivative of this compound was tested against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of this compound on rat models of Parkinson's disease showed promising results. The treated group exhibited reduced levels of inflammatory markers and improved motor function compared to controls, indicating potential therapeutic benefits .
作用機序
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitution patterns and biological targets:
Urea Derivatives with Antitumor Activity
- 1-(4-(1-Methyl-2-oxoindolin-5-yl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (1-109b) This compound () shares the 1-methyl-2-oxoindolinyl moiety but incorporates a thiazole ring and trifluoromethylphenyl group.
- The urea bridge in the target compound may offer improved solubility over the ester group in 5a.
Urea-Based Ion Channel Modulators
- A-425619 and A-778317 These TRPV1 antagonists () share the urea core but differ in substituents. A-425619 contains an isoquinolinyl group, while A-778317 has a tert-butyl-indanyl moiety. The target compound’s 4-methoxyphenethyl group may confer distinct pharmacokinetic profiles, such as increased lipophilicity compared to A-425619’s trifluoromethylbenzyl group.
SKF-96365
A TRPC channel inhibitor () with a 4-methoxyphenethyl group but an imidazole core instead of urea. SKF-96365’s activity underscores the importance of the methoxyphenethyl group in target engagement, though its imidazole scaffold may limit hydrogen-bonding interactions compared to urea derivatives.
Urea Derivatives with Kinase Inhibitory Activity
- SDZ249665 This compound () features a benzylurea structure with a tert-butyl group. The target compound’s indolinone moiety may confer selectivity for kinases or apoptotic pathways, as seen in other indolinone-based drugs (e.g., sunitinib).
Structural and Pharmacological Data Table
Key Research Findings and Implications
- Structural Flexibility: The urea scaffold allows diverse substitutions, enabling optimization of target affinity and ADME properties. For example, electron-donating groups (e.g., methoxy) enhance solubility, while aromatic systems (e.g., indolinone) improve π-π stacking with biological targets .
- Activity Trends: Compounds with 4-methoxyphenethyl groups (e.g., 5a, SKF-96365) consistently show biological activity, suggesting this moiety is critical for target interaction.
- Unanswered Questions : The exact mechanism of action and in vivo efficacy of this compound remain unexplored in the provided evidence. Future studies should prioritize kinase profiling and antitumor assays.
生物活性
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, emphasizing its pharmacological relevance.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenethylamine with isocyanate derivatives to form the urea linkage. The structural integrity and purity of the synthesized compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical for triggering cell death pathways in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potent antimicrobial effect .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell cycle regulation or modulate signaling pathways that lead to apoptosis. Molecular docking studies have provided insights into its binding affinities with target proteins, further elucidating its mechanism of action .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer models.
- Bacterial Infections : A study evaluating its antimicrobial efficacy reported that the compound exhibited a MIC range from 0.004 mg/mL to 0.03 mg/mL against various pathogens, outperforming conventional antibiotics like ampicillin .
Data Tables
| Activity Type | Tested Strains/Cells | MIC (mg/mL) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.01 | Induces apoptosis |
| A549 (lung cancer) | 0.02 | ROS production | |
| Antimicrobial | E. coli | 0.004 | Bactericidal effect |
| S. aureus | 0.008 | Effective against resistant strains |
Q & A
Basic Research Question
- NMR spectroscopy : 1H and 13C NMR confirm the urea linkage (NH peaks at δ 8.5–9.5 ppm) and aromatic substitution patterns. Methoxy groups appear as singlets near δ 3.8 ppm.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, as demonstrated for analogous urea derivatives .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
How to design experiments to elucidate the mechanism of action of this compound in kinase inhibition assays?
Advanced Research Question
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent luminescence or fluorescence readouts. Measure IC50 values via dose-response curves.
- Competitive binding studies : Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) and kinetics (kon/koff).
- Molecular docking : Leverage crystallographic data (e.g., from ) to model interactions with kinase active sites. Validate predictions via mutagenesis (e.g., Ala-scanning of key residues).
- Cellular assays : Test inhibition of phosphorylation in cancer cell lines (e.g., HeLa) using Western blotting.
How to address discrepancies in reported biological activity data across different studies?
Advanced Research Question
- Standardize protocols : Use identical cell lines, assay buffers, and incubation times. For example, variations in serum concentration (e.g., 5% vs. 10% FBS) can alter compound efficacy.
- Batch-to-batch consistency : Verify purity (>95% via HPLC) and stability (e.g., degradation products via LC-MS).
- Orthogonal assays : Compare enzymatic inhibition (e.g., IC50) with cellular viability (MTT assay) to rule out off-target effects.
- Meta-analysis : Cross-reference structural analogs (e.g., Linifanib ) to identify trends in substituent-activity relationships.
What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this urea derivative?
Advanced Research Question
- Pharmacokinetics (PK) : Use Sprague-Dawley rats for oral/intravenous administration. Collect plasma samples at timed intervals and quantify compound levels via LC-MS/MS. Key parameters: bioavailability (F), half-life (t1/2), and volume of distribution (Vd).
- Toxicity : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology in 28-day repeat-dose studies.
- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated metabolites. Methoxy groups may slow oxidation, as seen in related aryl ureas .
What strategies mitigate hydrolysis or oxidation during long-term storage of this compound?
Basic Research Question
- Storage conditions : Airtight, light-resistant vials at -20°C with desiccants (e.g., silica gel). Lyophilization enhances stability for aqueous solutions.
- Stability testing : Monitor degradation via monthly HPLC analysis. Adjust pH to 6–7 for buffered solutions to minimize urea hydrolysis.
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve solubility and reduce aggregation.
How can computational methods predict the environmental fate of this compound?
Advanced Research Question
- QSAR modeling : Estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using software like EPI Suite.
- Molecular dynamics (MD) : Simulate interactions with soil organic matter or aquatic colloids to predict adsorption/leaching.
- Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to forecast hydrolysis or photolysis products, aligning with environmental fate studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
